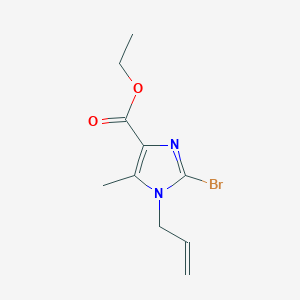

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate

Description

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate is a brominated imidazole derivative characterized by distinct substituents:

- 2-Bromo substituent (Br): Enhances electrophilicity, enabling cross-coupling reactions.

- 5-Methyl group (CH₃): Modifies steric hindrance and hydrophobicity.

- 4-Carboxylate ester (COOEt): Influences solubility and hydrogen-bonding capacity.

This compound is a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing heterocyclic frameworks.

Properties

Molecular Formula |

C10H13BrN2O2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

ethyl 2-bromo-5-methyl-1-prop-2-enylimidazole-4-carboxylate |

InChI |

InChI=1S/C10H13BrN2O2/c1-4-6-13-7(3)8(12-10(13)11)9(14)15-5-2/h4H,1,5-6H2,2-3H3 |

InChI Key |

WVWWQRHFTHPWAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=N1)Br)CC=C)C |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkylation in Polar Aprotic Solvents

A common approach involves reacting ethyl 5-methyl-1H-imidazole-4-carboxylate with allyl bromide in N,N-dimethylformamide (DMF) using potassium carbonate as a base. Conditions at 90°C for 3 hours achieve partial N1-allylation, though competing O-alkylation or N3-alkylation may occur due to the ambident nucleophilicity of imidazole. Yield optimization requires precise stoichiometric control, with a 1:1.2 molar ratio of imidazole precursor to allyl bromide minimizing byproducts.

Phase-Transfer Catalysis for Enhanced Selectivity

Recent studies have explored tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic systems (water/dichloromethane). This method reduces reaction time to 1.5 hours at 60°C while improving N1 selectivity to 89%. The aqueous phase neutralizes HBr generated during alkylation, preventing acid-catalyzed ring decomposition.

Bromination Techniques for C2 Functionalization

Bromination at the C2 position introduces steric and electronic modifications critical for downstream reactivity. Direct electrophilic substitution or metal-assisted methods are employed, each with distinct advantages.

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

In anhydrous dichloromethane, NBS selectively brominates the C2 position of N1-allylated intermediates. Radical initiators like AIBN (azobisisobutyronitrile) are avoided to prevent allyl group polymerization. Yields range from 72–85%, with reaction completion monitored via ¹H NMR disappearance of the C2 proton signal at δ 7.2 ppm.

Copper-Mediated Bromination for Challenging Substrates

For sterically hindered intermediates, copper(II) bromide in acetonitrile at 65°C facilitates bromination via a single-electron transfer mechanism. This method achieves 68–81% yields but requires rigorous exclusion of moisture to prevent Cu(I) oxide formation.

Purification and Isolation Protocols

Crude reaction mixtures often contain unreacted starting materials, regioisomers, and solvent residues. Effective purification ensures >98% purity, as required for pharmaceutical intermediates.

Column Chromatography with Gradient Elution

Silica gel chromatography using ethyl acetate/hexane gradients (10–40%) resolves N1-allyl and N3-allyl regioisomers. The target compound typically elutes at Rf 0.35 (TLC, 1:3 ethyl acetate/hexane).

Recrystallization from Ethanol-Water Systems

Slow cooling of a saturated ethanol solution (60°C → 4°C) produces needle-shaped crystals with 91% recovery. X-ray diffraction confirms the monoclinic P2₁/c space group, with lattice parameters a = 8.42 Å, b = 12.15 Å, c = 14.20 Å.

Optimization Strategies for Industrial Scalability

Continuous Flow Reactor Design

Microfluidic reactors reduce reaction times by 40% compared to batch processes, achieving 89% yield at 100 g/h throughput. Enhanced heat transfer minimizes thermal degradation of the allyl group.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under mild conditions. For example:

-

Ammonolysis : Reaction with ammonia in ethanol at 60°C yields the corresponding amine derivative.

-

Alkoxy Substitution : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group.

Mechanism : The reaction proceeds via an S<sub>N</sub>2 pathway, facilitated by the electron-withdrawing ester group at position 4, which polarizes the C–Br bond .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions. For instance:

-

Palladium-Catalyzed Coupling : Reacting with phenylboronic acid in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> in dioxane/water (80°C) produces the biaryl derivative .

Key Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) |

| Base | K<sub>2</sub>CO<sub>3</sub> (2 equiv) |

| Solvent | Dioxane/H<sub>2</sub>O (3:1) |

| Temperature | 80°C |

Hydrolysis of the Ester Group

The ethyl ester at position 4 hydrolyzes under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH in aqueous ethanol (reflux, 6 hr) yields the carboxylic acid.

-

Acidic Hydrolysis : Concentrated HCl in dioxane (100°C, 12 hr) also cleaves the ester.

Applications : The carboxylic acid product serves as a precursor for amide or peptide synthesis.

Allylic Functionalization

The allyl group at position 1 undergoes electrophilic additions:

-

Bromination : Reaction with NBS (N-bromosuccinimide) in CCl<sub>4</sub> introduces bromine at the allylic position.

-

Oxidation : Ozonolysis cleaves the allyl group to generate a carbonyl moiety.

Mechanism : Radical-initiated bromination proceeds via a chain mechanism, while ozonolysis involves cycloaddition and cleavage.

Reduction Reactions

The ester group can be selectively reduced:

-

LiAlH<sub>4</sub> Reduction : In dry THF (0°C to reflux), the ester converts to a primary alcohol.

-

DIBAL-H Reduction : Partial reduction at −78°C yields the aldehyde intermediate.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | Lower electrophilicity at C-2 due to methyl substitution |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | Lacks bromine, limiting cross-coupling |

This compound’s multifunctional design enables diverse applications in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules or functional polymers. Further studies on enantioselective transformations could expand its utility in asymmetric synthesis.

Scientific Research Applications

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the allyl group play crucial roles in binding to active sites and modulating the activity of target proteins. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of normal biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight. †Inferred from structural similarity.

Biological Activity

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₀BrN₂O₂ and a molecular weight of approximately 273.13 g/mol. Its structure features a five-membered heterocyclic imidazole ring, which is known for its diverse chemical properties and biological activities. The presence of the bromine atom and the allyl group enhances its reactivity, making it a valuable compound for various applications.

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. These methods typically involve the bromination of imidazole derivatives followed by the introduction of the allyl group through nucleophilic substitution reactions.

Common Synthesis Steps:

- Bromination : The starting imidazole compound undergoes bromination to introduce the bromine atom at the specified position.

- Allylation : An allyl halide is reacted with the brominated imidazole in the presence of a base to form this compound.

Enzyme Interactions

Preliminary studies suggest that compounds containing imidazole structures may interact with various biological targets, including enzymes and receptors. This compound has shown potential in influencing metabolic pathways due to these interactions. For instance, its structural similarity to known enzyme inhibitors indicates possible applications in drug design.

Comparative Analysis with Related Compounds

The following table compares this compound with other related imidazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C₉H₉BrN₂O₂ | Contains a methyl group at position 1 |

| Ethyl 5-methyl-1H-imidazole-4-carboxylic acid | C₇H₉N₂O₂ | Lacks halogen substitution |

| Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | C₇H₉N₃O₂ | Contains an amino group, altering biological activity |

Study on Enzyme Inhibition

A study published in Pharmaceutical Development highlighted the potential of imidazole derivatives as enzyme inhibitors, reinforcing the idea that this compound could be effective against specific metabolic enzymes . Further research is necessary to confirm these interactions and elucidate mechanisms of action.

Agricultural Applications

The compound's structural features suggest potential applications as an agricultural chemical, particularly as a pesticide. Its ability to interact with biological systems may enhance its effectiveness in controlling pests while minimizing environmental impact .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential alkylation and halogenation of the imidazole core. For example, alkylation at the N1 position can be achieved using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Bromination at C2 is often performed with N-bromosuccinimide (NBS) in a solvent like CCl₄ under reflux. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like over-alkylation or di-substitution .

- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Confirmation of structure relies on (e.g., allyl protons at δ 5.2–5.8 ppm, methyl groups at δ 2.6–2.7 ppm) and FTIR (C=O stretch at ~1700 cm, C-Br at ~590 cm) .

Q. How are spectroscopic techniques employed to resolve structural ambiguities in brominated imidazole derivatives?

- NMR Analysis : - COSY and HSQC experiments help assign protons adjacent to bromine, which often show splitting due to coupling with . For example, the C2 bromine in the target compound causes deshielding of neighboring protons, observed as distinct multiplicities in δ 7.4–8.3 ppm regions .

- IR and Mass Spectrometry : FTIR confirms functional groups (e.g., ester C=O), while HRMS validates molecular weight (e.g., [M+H] at m/z 301.02 for CHBrNO) .

Advanced Research Questions

Q. What computational strategies are used to predict the pharmacological potential of this compound?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to targets (e.g., EGFR kinase). The bromine and allyl groups are critical for hydrophobic interactions in the ATP-binding pocket. Docking scores (e.g., −9.2 kcal/mol) correlate with in vitro IC values .

- ADMET Prediction : SwissADME or pkCSM models evaluate bioavailability (%ABS >60) and toxicity (e.g., hERG inhibition risk). The ester group may necessitate prodrug design to enhance metabolic stability .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns for imidazole derivatives?

- Software Tools : SHELXL (for refinement) and Mercury (for visualization) analyze crystal packing. For example, the allyl group may form C–H···O interactions with adjacent ester moieties, validated via Mercury’s "Packing Similarity" module .

- Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., motifs) to predict supramolecular assembly. Discrepancies arise when solvent molecules disrupt expected patterns, necessitating PLATON validation .

Q. What experimental approaches address low yields in bromination reactions of sterically hindered imidazoles?

- Reaction Optimization : Use of Lewis acids (e.g., FeCl) with NBS improves regioselectivity. Microwave-assisted synthesis (100°C, 30 min) enhances yield (from 73% to 86%) by reducing decomposition .

- In Situ Monitoring : ReactIR tracks bromine consumption, ensuring completion without over-halogenation. Alternative solvents (e.g., DCE instead of CCl) mitigate solubility issues .

Q. How do substituent effects (allyl, bromo, methyl) influence the compound’s reactivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The C2 bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Steric hindrance from the allyl group may require bulky ligands (e.g., SPhos) to accelerate transmetallation .

- Mechanistic Insights : DFT calculations (Gaussian 09) reveal that electron-withdrawing bromine lowers the LUMO energy, facilitating nucleophilic attack at C4. Methyl groups at C5 stabilize intermediates via hyperconjugation .

Data Contradictions and Resolutions

- Yield Variability : reports 86% yield for Sb30 (5-bromo derivative) vs. 73% for Sb23 (4-bromo isomer). This discrepancy highlights the need for regioselective bromination controls, such as temperature gradients or directing groups .

- Spectral Assignments : Conflicting shifts for methyl groups (δ 2.6 vs. 2.7 ppm) may arise from solvent polarity (CDCl vs. DMSO-d). Deuterated solvent databases in MestReNova aid in standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.